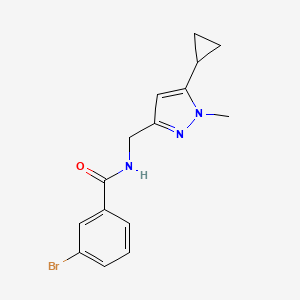

3-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Description

3-Bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a benzamide derivative featuring a brominated aromatic ring and a substituted pyrazole moiety. The compound’s synthesis, as described in patent literature, involves coupling reactions with boronic acid pinacol esters under controlled conditions, yielding intermediates that are further functionalized . Key structural elements include:

- Pyrazole-methyl linkage: Provides a rigid scaffold for molecular interactions.

This compound is of interest in medicinal chemistry, particularly in targeting enzymes or receptors where its substituents may modulate activity.

Properties

IUPAC Name |

3-bromo-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O/c1-19-14(10-5-6-10)8-13(18-19)9-17-15(20)11-3-2-4-12(16)7-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEQJEGATSMKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)Br)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Bromination: The pyrazole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Coupling with benzamide: The brominated pyrazole is coupled with a benzamide derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS), bromine (Br2)

Substitution: Potassium carbonate (K2CO3), sodium hydride (NaH), various nucleophiles

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce biaryl or heteroaryl derivatives.

Scientific Research Applications

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry for its potential therapeutic uses. It has a unique molecular structure featuring a cyclopentyl group, a cyclopropyl-substituted pyrazole, and a benzamide moiety with a sulfamoyl group.

Molecular Structure and Properties

- The molecular formula of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is not explicitly provided, but its molecular weight is approximately 367.5 g/mol.

- The structural representation can be visualized using molecular modeling software to understand its spatial configuration and potential interactions with biological targets.

Synthesis

The synthesis of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide involves several key steps with careful control of reaction conditions like temperature, solvent choice, and reaction time to yield high purity products.

Reactions

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide can participate in various chemical reactions, with the specific outcomes depending on reaction conditions such as pH, temperature, and the presence of catalysts.

Mechanism of Action and Applications

The mechanism of action for N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific biological targets, such as enzymes or receptors. The compound may modulate enzyme activity or receptor binding, leading to therapeutic effects such as anti-inflammatory or anticancer activities. The precise pathways are still under investigation but are crucial for understanding its pharmacological profile.

Mechanism of Action

The mechanism of action of 3-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but often include key proteins involved in disease pathways, such as kinases or G-protein coupled receptors.

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table highlights structural differences and similarities with related benzamide derivatives:

Key Observations :

- Bromine : Present in both the target compound and compound 14 , this group may enhance binding to hydrophobic pockets in enzymes.

- Heterocyclic Moieties: The target’s pyrazole vs. compound 14’s pyrimidinone alters hydrogen-bonding capacity and solubility. Pyrimidinones enable stronger dipole interactions due to their carbonyl groups .

- Synthetic Routes : The target uses boronic ester cross-coupling , while compound 14 employs LiHMDS, a strong base, suggesting divergent reactivity profiles.

Hydrogen Bonding and Crystal Packing

- The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates N,O-bidentate coordination, critical for metal-catalyzed reactions . In contrast, the target compound’s cyclopropyl and methyl groups likely promote hydrophobic crystal packing, reducing hydrogen-bonding networks .

- Compound 14’s pyrimidinone ring enables intramolecular hydrogen bonds (e.g., N–H···O), stabilizing its conformation for enzyme inhibition .

Biological Activity

3-Bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a synthetic compound that belongs to the class of benzamides and pyrazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its potential applications in medicinal chemistry and related fields.

Structural Characteristics

The compound features a bromine atom at the 3-position of the benzamide moiety and a cyclopropyl group attached to a methyl-substituted pyrazole ring. The unique structural arrangement contributes to its biological activity and pharmacological profiles.

| Component | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈BrN₄O₂ |

| Molecular Weight | 386.27 g/mol |

| CAS Number | 1448044-52-7 |

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The pyrazole ring can modulate the activity of various biological pathways, which is critical for its therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activities. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess such properties due to its structural features .

Anti-inflammatory Effects

Benzamide derivatives are often evaluated for their anti-inflammatory properties. Studies have demonstrated that modifications in the benzamide structure can enhance anti-inflammatory activity. The presence of the bromine atom in this compound may contribute to increased potency against inflammatory pathways .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. Compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. The specific mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Study on Antimicrobial Activity : A series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that certain modifications led to enhanced antimicrobial efficacy.

- Inflammation Model Testing : In vivo studies demonstrated that similar benzamide compounds significantly reduced inflammation markers in animal models.

- Cancer Cell Line Studies : Research indicated that specific pyrazole derivatives exhibited cytotoxic effects on various cancer cell lines, with some achieving IC50 values in the low micromolar range.

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.